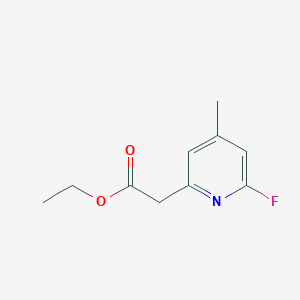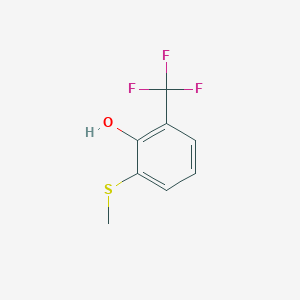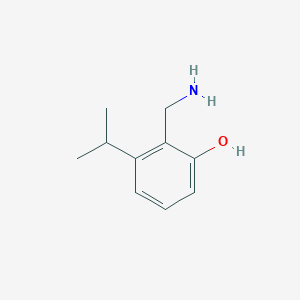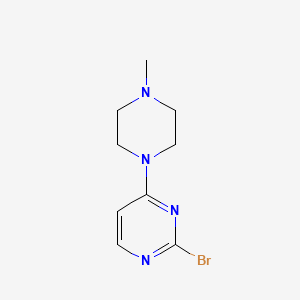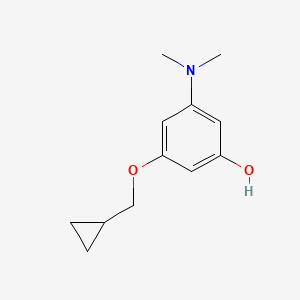
3-(Cyclopropylmethoxy)-5-(dimethylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethoxy)-5-(dimethylamino)phenol is an organic compound that features a phenol group substituted with a cyclopropylmethoxy group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-5-(dimethylamino)phenol typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative.
Cyclopropylmethoxy Substitution: The phenol derivative undergoes a substitution reaction with cyclopropylmethanol in the presence of a suitable catalyst.
Dimethylamino Substitution: The intermediate product is then reacted with dimethylamine under controlled conditions to introduce the dimethylamino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-5-(dimethylamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the reagents used.
Scientific Research Applications
3-(Cyclopropylmethoxy)-5-(dimethylamino)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-5-(dimethylamino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropylmethoxy and dimethylamino groups can modulate the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)phenol: Lacks the cyclopropylmethoxy group, which may affect its reactivity and applications.
3-(Cyclopropylmethoxy)phenol: Lacks the dimethylamino group, which may influence its biological activity and chemical properties.
Uniqueness
3-(Cyclopropylmethoxy)-5-(dimethylamino)phenol is unique due to the presence of both the cyclopropylmethoxy and dimethylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-5-(dimethylamino)phenol |
InChI |
InChI=1S/C12H17NO2/c1-13(2)10-5-11(14)7-12(6-10)15-8-9-3-4-9/h5-7,9,14H,3-4,8H2,1-2H3 |
InChI Key |
PMBOFTSGLPGJBW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)OCC2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



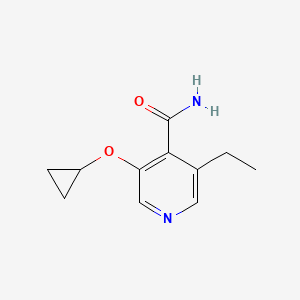
![4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14840116.png)
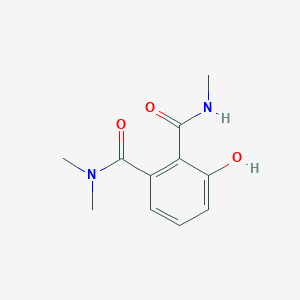
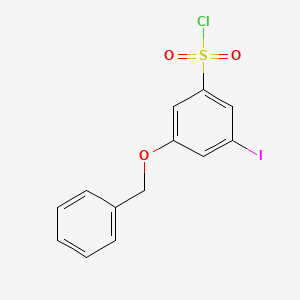
![[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14840124.png)
